Positional Isomer Differentiation: Ortho-Methoxy (Target) vs. Meta-Methoxy (CAS 1797660-53-7) Structural Comparison
The target compound bears a 2-methoxyphenyl (ortho) substituent, whereas the closest catalogued analog, 1-(3-methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1797660-53-7), bears a 3-methoxyphenyl (meta) substituent. In pyrimidine urea kinase inhibitor series, the position of the methoxy group on the phenyl ring directly influences the dihedral angle between the phenyl ring and the urea plane, affecting hinge-region hydrogen bonding and kinase selectivity [1]. No head-to-head comparative biochemical data were identified for this specific pair in the public domain.
| Evidence Dimension | Methoxy substitution position (ortho vs. meta) and computed lipophilicity |
|---|---|
| Target Compound Data | 2-OCH3 (ortho); Molecular Weight: 341.42 g/mol; Molecular Formula: C18H23N5O2; InChI Key: CBFSASXAHBSLRA-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-OCH3 (meta); CAS 1797660-53-7; Molecular Weight: 341.42 g/mol; InChI Key: VWBFMBGFVCIKCE-UHFFFAOYSA-N |
| Quantified Difference | Identical molecular weight and formula; positional isomerism alters electronic distribution and steric environment around the urea pharmacophore. Quantitative biochemical difference data not publicly available. |
| Conditions | Structural comparison based on chemical identity; no direct comparative biochemical assay data identified. |
Why This Matters
Positional isomerism can lead to divergent kinase selectivity profiles; procurement of the correct ortho-substituted isomer is essential for SAR studies targeting hinge-region interactions influenced by ortho-substituent conformation.
- [1] Ding Q, Gray NS, Li B, et al. Pyrimidine urea derivatives as kinase inhibitors. Canadian Patent CA 2570873, granted to Novartis AG. Filed June 23, 2005. View Source
